3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide. This reaction results in the chlorination at the 3-position and formylation at the 5-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group, which can significantly alter its chemical properties and applications.
Uniqueness
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5ClN2O |
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Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 |
InChI Key |
FXOGXCXWXNBDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C=O |
Origin of Product |
United States |
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